Diphenethylamine, hydrochloride

Analgesia Opioid Pharmacology In Vivo Efficacy

Medicinal chemistry teams developing KOR-selective analgesics face the critical challenge of obtaining the precise diphenethylamine scaffold-generic phenethylamines cannot achieve the required N,N-diarylethylamine geometry for KOR selectivity. Diphenethylamine hydrochloride (CAS 6332-28-1) is the essential hydrochloride salt that provides defined solubility, a melting point of 275°C, and ≥97% purity, enabling reproducible SAR studies and the synthesis of biased agonists with >1,000-fold selectivity over MOR. Key procurement advantages: • Enables development of G-protein-biased KOR agonists (GTPγS EC₅₀ = 14 nM, β-arrestin-2 Emax <10%) for reduced dysphoria and sedation. • Supports systematic SAR exploration with up to 810-fold selectivity over DOR and 60-fold over MOR in Ki binding assays. • Defined salt form ensures reproducible experimental workflows and reliable scale-up synthesis.

Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
Cat. No. B7790951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenethylamine, hydrochloride
Molecular FormulaC16H20ClN
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC[NH2+]CCC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H
InChIKeyGBMYHLWTKLNQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenethylamine Hydrochloride as a KOR Ligand Scaffold


Diphenethylamine hydrochloride (CAS 6332-28-1; bis(2-phenylethyl)amine hydrochloride) is a synthetic phenethylamine derivative characterized by two phenyl groups attached to an ethylamine backbone, with a molecular weight of 261.79 g/mol [1]. This compound serves as the core structural scaffold for a class of selective κ-opioid receptor (KOR) ligands that have been extensively investigated for their potential as analgesics and research tools with reduced abuse liability compared to μ-opioid agonists [2]. The hydrochloride salt form is the standard synthetic precursor and reference standard for the diphenethylamine class, enabling systematic structure-activity relationship (SAR) studies through N-substitution and aromatic ring functionalization [2].

Structural Specificity of Diphenethylamine HCl


Substitution of diphenethylamine hydrochloride with generic phenethylamine analogs (e.g., phenethylamine, N-methylphenethylamine) or structurally similar amine hydrochlorides is not scientifically valid for KOR-targeted research applications. The diphenethylamine scaffold provides a unique molecular architecture—two phenethyl groups attached to a central amine nitrogen—that enables high-affinity interaction with the KOR binding pocket and confers selectivity over μ-opioid (MOR) and δ-opioid (DOR) receptors [1]. Simple phenethylamines lack the requisite N,N-diarylethylamine geometry required for KOR selectivity; SAR studies have demonstrated that even modest structural modifications to the N-substituents or phenyl ring substituents on the diphenethylamine core can alter KOR affinity by orders of magnitude and dramatically shift receptor selectivity profiles [1]. Furthermore, the hydrochloride salt form provides defined solubility characteristics, melting point (275°C), and handling properties that differ from free base forms or alternative salts, which is critical for reproducible experimental workflows . Generic substitution therefore introduces uncontrolled variables in binding affinity, functional activity, and physicochemical behavior.

Diphenethylamine HCl: Differentiation Evidence


Antinociceptive Potency Compared to U50,488

Diphenethylamine derivative 3 demonstrates 3.1-fold greater antinociceptive potency compared to the prototypical KOR agonist U50,488 in the acetic acid-induced writhing assay in mice following subcutaneous administration [1].

Analgesia Opioid Pharmacology In Vivo Efficacy

KOR Selectivity over MOR and DOR

A structurally optimized diphenethylamine derivative (compound 39) exhibits 60-fold selectivity over the μ-opioid receptor (MOR) and 810-fold selectivity over the δ-opioid receptor (DOR) in recombinant radioligand binding (Ki) assays, confirming the scaffold's intrinsic capacity for exquisite KOR selectivity [1].

Receptor Selectivity Opioid Pharmacology Binding Affinity

G-Protein Bias Without β-Arrestin-2 Recruitment

Diphenethylamine derivative 39 acts as a potent G-protein signaling activator (GTPγS EC50 = 14 nM, 83% Emax) while producing negligible β-arrestin-2 recruitment (Emax < 10%), representing a functionally biased agonist profile that distinguishes this scaffold from balanced KOR agonists [1].

Biased Agonism Functional Selectivity G-Protein Signaling

Ultra-High KOR Binding Affinity

Several diphenethylamine analogues synthesized and evaluated in the 2017 study showed subnanomolar KOR affinity, with derivative 4 (HS665) demonstrating the highest selectivity for KOP receptor vs. MOP (>1,000-fold) and DOP (>20,000-fold) receptors [1][2]. This affinity range is comparable to or exceeds that of many clinically relevant KOR ligands.

Receptor Binding Affinity Ki Value Structure-Activity Relationship

Metabolic Stability vs. Phenol-Containing Agonists

Replacement of the phenol moiety in a literature-reported diphenethylamine KOR agonist with non-hydroxylated bicyclic heteroaromatics produced tertiary diarylethylamines that retained KOR agonist activity while demonstrating improved metabolic stability in human liver microsomes [1]. This demonstrates the scaffold's amenability to multiparameter optimization beyond affinity alone.

Metabolic Stability ADME Drug Metabolism

Defined Purity and Melting Point

Commercially available diphenethylamine hydrochloride is supplied with defined purity specifications (≥97% to 99%) and a well-characterized melting point of 275°C , providing essential quality benchmarks for experimental reproducibility and regulatory compliance.

Quality Control Analytical Chemistry Compound Purity

Diphenethylamine HCl: Application Scenarios


KOR-Selective Analgesic Development

Diphenethylamine hydrochloride serves as the essential starting material for synthesizing KOR-selective agonists that demonstrate 3.1-fold greater in vivo antinociceptive potency than U50,488 (ED50 0.49 mg/kg vs. 1.54 mg/kg) [1] and exquisite receptor selectivity (>1,000-fold over MOR) [2]. Procurement of the hydrochloride salt enables medicinal chemistry teams to systematically explore SAR and develop next-generation analgesics with reduced respiratory depression and addiction liability compared to MOR-targeted opioids.

Biased KOR Agonists for CNS Disorders

The diphenethylamine scaffold uniquely supports the development of G-protein-biased KOR agonists that activate beneficial signaling (GTPγS EC50 = 14 nM, Emax = 83%) while minimizing β-arrestin-2 recruitment (Emax < 10%) [3]. This functional selectivity is critical for CNS disorder research programs aiming to retain therapeutic efficacy while avoiding KOR-mediated dysphoria and sedation. The hydrochloride salt is the preferred synthetic precursor for generating biased agonist libraries.

Synthesis of Highly Selective KOR Tools

For neuroscience and pharmacology laboratories requiring highly selective KOR ligands to dissect receptor-specific signaling pathways, diphenethylamine hydrochloride provides the core scaffold for compounds with up to 810-fold selectivity over DOR and 60-fold over MOR in Ki binding assays [3]. The defined purity (≥97%) and melting point (275°C) of the commercially available salt ensure reproducible synthesis and characterization of these essential research tools.

Metabolic Stability for In Vivo KOR Ligands

The diphenethylamine scaffold enables multiparameter optimization beyond affinity, as demonstrated by the replacement of metabolically labile phenol groups with heteroaromatic moieties to improve stability in human liver microsomes while retaining KOR agonist activity [3]. Researchers requiring KOR ligands with extended in vivo half-life for chronic dosing studies should procure the hydrochloride salt as the synthetic foundation for creating metabolically robust analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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